molecular formula C14H19NO4 B558496 BOC-DL-Phenylalanine CAS No. 4530-18-1

BOC-DL-Phenylalanine

Cat. No. B558496
CAS RN: 4530-18-1
M. Wt: 265.3 g/mol
InChI Key: ZYJPUMXJBDHSIF-UHFFFAOYSA-N
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Description

BOC-DL-Phenylalanine is a derivative of phenylalanine, an α-amino acid essential for humans . It is commonly found in the breast milk of mammals and is often used as a dietary supplement .


Synthesis Analysis

The synthesis of BOC-DL-Phenylalanine involves the reaction of amino acid or peptide with guanidine hydrochloride and di-tert-butyl dicarbonate in ethanol . In another study, a systematic engineering approach was used to enable efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .


Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids, such as BOC-DL-Phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Biochemical Reagents

BOC-DL-Phenylalanine is used as a biochemical reagent .

Application

It’s used in various biochemical experiments and reactions due to its properties .

Methods of Application

The specific methods of application can vary depending on the experiment or reaction it’s being used in .

Biosynthesis of L-Phenylalanine

BOC-DL-Phenylalanine is related to the biosynthesis of L-Phenylalanine .

Application

L-Phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-Phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

Methods of Application

An artificial bioconversion process was developed to synthesize L-Phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Results or Outcomes

The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. Finally, the aromatic precursors were expanded to produce L-Phenylalanine from benzyl alcohol .

Synthesis of Amide Derivatives

BOC-DL-Phenylalanine is used in the synthesis of amide derivatives .

Application

A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .

Methods of Application

The synthesis was carried out using propylphosphonic anhydride (T3P) as a coupling reagent .

Results or Outcomes

The synthesized amide derivatives were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .

Self-Assembly of Dipeptide Nanotubes

BOC-DL-Phenylalanine is used in the self-assembly of dipeptide nanotubes .

Application

Large-scale hybrid electrospun arrays containing N-tert-butoxycarbonyl (Boc) diphenylalanine in the form of nanotubes embedded in biocompatible polymers were developed .

Methods of Application

The nanostructured hybrid materials were produced by the electrospinning technique .

Results or Outcomes

These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied . They can generate voltage, current and density power of up to 30 V, 300 nA and 2.3 μW cm −2, respectively, when a periodical force of 1.5 N is applied .

Drug Delivery and Environmental Applications

BOC-DL-Phenylalanine and its derivatives can form gels with various applications .

Application

These gels have been used for drug delivery, as extracellular matrix for tissue engineering, for oil spills recovery, removal of dyes, extraction of heavy metals or pollutants, and for the detection of explosives .

Methods of Application

The specific methods of application can vary depending on the specific use case. For example, in drug delivery, the gel might be loaded with a drug and then administered to the patient .

Safety And Hazards

According to the safety data sheet, BOC-DL-Phenylalanine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296718
Record name BOC-DL-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

BOC-DL-Phenylalanine

CAS RN

13734-34-4, 1178567-92-4, 4530-18-1
Record name Boc-phenylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BOC-DL-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Morishita, T Kaino, R Okamoto, M Izumi, Y Kajihara - Tetrahedron Letters, 2015 - Elsevier
… Synthesis of Nt-Boc-dl-phenylalanine and tyrosine derivatives bearing a thiol group at the β-position. (a) SOCl 2 , MeOH, reflux, (b) Boc 2 O, Na 2 CO 3 , (THF/H 2 O = 1:1), rt, (c) Boc 2 O…
Number of citations: 6 www.sciencedirect.com
LQ Su, Y Wang, HT Chu - Advanced Materials Research, 2011 - Trans Tech Publ
… phase was applied to separate the racemic mixture of BOC-DL-phenylalanine with HPLC. … Under the same conditions, the mixture of BOC-DL-phenylalanine was separated from the MIP …
Number of citations: 3 www.scientific.net
OA Shpigun, EN Shapovalova, IA Ananieva… - … of Chromatography A, 2002 - Elsevier
This study demonstrates that an amino-β-cyclodextrin-bonded phase column exhibits enantioselectivity for various amino acid derivatives. Mixtures of methanol, acetonitrile, …
Number of citations: 22 www.sciencedirect.com
IA Anan'eva, EN Shapovalova, SA Lopatin… - Journal of Analytical …, 2002 - Springer
… , BOC-DLphenylalanine, BOC-methyl-DL-phenylalanine, BOCDL-valine, BOC-DL-alanine, BOC-methyl-DL-alanine, and BOC-phenyl-DL-alanine. … 780 BOC-DL-phenylalanine …
Number of citations: 3 link.springer.com
TJ Lu, CK Lin - The Journal of Organic Chemistry, 2008 - ACS Publications
… Chiral auxiliary 12 was then coupled with Boc-dl-alanine or Boc-dl-phenylalanine, mediated by DCC (N,N′-dicyclohexylcarbodiimide) and DMAP [4-(dimethylamino)pyridine], (11) to …
Number of citations: 16 pubs.acs.org
Y Wang, Y Zhuang, J Gao, G Zou, Q Zhang - Soft Matter, 2016 - pubs.rsc.org
… Then, the BOC-DL-phenylalanine powders were put into the stable vesicle system with slight stirring. After more than 48 h, the mixture solution was filtered in the same way mentioned …
Number of citations: 2 pubs.rsc.org
M Kempe, K Mosbach - International Journal of Peptide and …, 1994 - Wiley Online Library
Highly crosslinked synthetic polymers, selective for various N α ‐protected amino acids and derivatives, were prepared by non‐covalent molecular imprinting. Methacrylic acid and …
Number of citations: 42 onlinelibrary.wiley.com
H Ihara, M Takafuji, T Sakurai, T Sagawa… - … ; Cazes, J., Ed.; …, 2005 - researchgate.net
Reversed-phase liquid chromatography (RP-HPLC) AQ1 is the most popular method for analytical separation. Particularly, octadecylated silica (ODS) has been widely used for this …
Number of citations: 2 www.researchgate.net
Y Igarashi, Y Matsuyuki, M Yamada… - The Journal of …, 2021 - ACS Publications
… After an acid treatment of 14, the resulting amine 5 was condensed with N-Boc-dl-alanine and N-Boc-dl-phenylalanine to provide 19 and 22, respectively (Scheme 4). Removal of the …
Number of citations: 12 pubs.acs.org
F Garro-Hélion, F Guibé - Chemical Communications, 1996 - pubs.rsc.org
… purity during our synthesis, the reaction sequence described above was repeated starting from optically pure N-Boc-D-phenylalanine and from racemic N-Boc-DL-phenylalanine as well…
Number of citations: 16 pubs.rsc.org

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